ethyl tetrahydro-2H-pyran-2-carboxylate
Description
Significance of the Tetrahydropyran (B127337) Ring System in Molecular Design
The tetrahydropyran ring, also known by its IUPAC name oxane, is a fundamental heterocyclic scaffold frequently encountered in biologically significant molecules. wikipedia.orgresearchgate.net Its prevalence is largely due to its structural role as the core of pyranose sugars, such as glucose, which are fundamental to life. wikipedia.org Beyond carbohydrates, the THP motif is embedded in a vast array of natural products exhibiting potent biological activities, including antifungal, anti-osteoporotic, and anti-leishmanial properties. researchgate.net For instance, the complex marine-derived macrolide Bryostatin 1, which has been evaluated for its anticancer activity, incorporates three hydropyran rings into its intricate structure. mdpi.com
In synthetic organic chemistry, the tetrahydropyran ring is widely utilized beyond its role as a bioactive component. Derivatives of 3,4-dihydropyran are commonly employed to install the 2-tetrahydropyranyl (THP) group as a protecting group for alcohols. wikipedia.org This strategy is valued for the stability of the resulting THP ether under a wide range of reaction conditions and the relative ease of its subsequent removal via acid-catalyzed hydrolysis. wikipedia.org The construction of the THP ring itself is a major focus in natural product synthesis, with numerous strategies developed for its stereoselective formation, including hetero-Diels-Alder reactions, Prins cyclizations, and ring-closing metathesis. researchgate.netrsc.org
Overview of Ethyl Tetrahydro-2H-pyran-2-carboxylate's Role as a Synthetic Intermediate
This compound is an aliphatic heterocyclic compound that serves as a versatile synthetic intermediate. chemscene.com While not as widely known as the parent tetrahydropyran, its structure offers a strategic combination of a stable cyclic ether and a modifiable ester group, positioning it as a valuable precursor in multi-step synthetic sequences. Its derivatives, such as ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate and ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate, are recognized as important intermediates in medicinal chemistry. bldpharm.comnih.govgoogle.com The presence of the ketone functionality in these derivatives provides an additional reactive site for further molecular elaboration.
The synthesis of these intermediates often involves multi-step processes. For example, one patented method for synthesizing ethyl 4-oxotetrahydro-2H-pyran-3-carboxylic acid involves a Dieckmann condensation of 4-oxa-1,7-diethyl pimelate, which is itself formed from ethyl hydroxypropanoate and ethyl acrylate (B77674). google.com The core structure of this compound provides a scaffold upon which chemists can build complexity, adding various functional groups to tailor the final molecule for specific applications, such as the development of novel therapeutic agents.
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 110811-34-2 | chemscene.comchemicalbook.com |
| Molecular Formula | C₈H₁₄O₃ | chemscene.comchemsynthesis.com |
| Molecular Weight | 158.19 g/mol | chemscene.comchemsynthesis.com |
| SMILES | O=C(OCC)C1CCCCO1 | chemscene.com |
Current Research Trajectories in Oxyheterocyclic Carboxylate Chemistry
The field of oxyheterocyclic carboxylate chemistry is dynamic, with current research focusing on the development of novel, efficient, and sustainable synthetic methodologies. A significant trend is the advancement of catalytic systems to construct and functionalize these molecules. N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations involving carboxylic acids and their derivatives. bohrium.comresearchgate.net Research has demonstrated NHC-catalyzed reactions for the synthesis of complex cyclic frameworks, highlighting their potential to broaden the scope of organocatalytic synthesis. bohrium.com
Another major research avenue is the direct functionalization of carboxylic acids through innovative cross-coupling strategies. Decarbonylative cross-couplings, for instance, utilize carboxylic acid derivatives as alternatives to traditional aryl halides, opening up new pathways for creating carbon-carbon and carbon-heteroatom bonds. nsf.gov Furthermore, there is a growing interest in using carbon dioxide (CO₂) as a renewable C1 feedstock for the synthesis of carboxylic acids. mdpi.com This approach, often employing electrochemical or photochemical methods, aligns with the principles of green chemistry by utilizing a readily available and inexpensive starting material to produce valuable chemical products. mdpi.com These research efforts collectively aim to expand the synthetic toolbox available to chemists, enabling the more efficient and environmentally benign synthesis of complex molecules containing oxyheterocyclic carboxylate motifs. nsf.govnih.gov
Structure
2D Structure
Properties
IUPAC Name |
ethyl oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-10-8(9)7-5-3-4-6-11-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMSPVMUSOMTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475524 | |
| Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110811-34-2 | |
| Record name | Ethyl tetrahydro-2H-pyran-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110811-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl Tetrahydro 2h Pyran 2 Carboxylate
Multi-Step Condensation and Alkylation Strategies
Traditional synthetic approaches often rely on robust, multi-step sequences to construct the tetrahydropyran (B127337) ring. These methods, while sometimes lengthy, provide reliable access to the target compounds through well-established reaction pathways involving key intermediates and specific bond-forming reactions.
Haloketone Intermediate Formation in Tetrahydropyran Ester Synthesis
The formation and subsequent cyclization of halo-functionalized intermediates represent a classical strategy for the synthesis of heterocyclic systems. In the context of tetrahydropyran synthesis, δ-haloketones or related haloesters can serve as crucial precursors. The general principle involves an intramolecular nucleophilic substitution, where an oxygen nucleophile displaces a halide at the δ-position to form the six-membered ring.
The reactivity of α-haloketones, for instance, is enhanced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon. organic-chemistry.org A similar principle applies to δ-haloesters. The synthesis of substituted tetrahydropyrans can be achieved through the reaction of δ-halocarbanions with aldehydes. organic-chemistry.org In this process, a carbanion is generated from a precursor like 4-bromobutyl phenyl sulfone, which then adds to an aldehyde. The resulting aldol-type adduct undergoes a subsequent intramolecular cyclization to yield the tetrahydropyran derivative. organic-chemistry.org The cyclization of these δ-halocarbanions is a relatively slow process, which allows for their efficient trapping by electrophiles like aldehydes before ring closure occurs. organic-chemistry.org This strategy provides a pathway to highly substituted tetrahydropyrans with good diastereoselectivity. organic-chemistry.org
O-Alkylation Protocols for Ethyl Tetrahydro-2H-pyran-2-carboxylate
Intramolecular O-alkylation is a key step in many synthetic routes to tetrahydropyran rings. This strategy typically involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group. For the synthesis of this compound, a plausible precursor is ethyl 5-hydroxytetrahydropyran-2-carboxylate. nih.gov While direct alkylation of this specific substrate is not extensively detailed in readily available literature, established O-alkylation protocols can be applied.
The Williamson ether synthesis, a long-standing and reliable method, involves the deprotonation of a hydroxyl group with a base to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide. In an intramolecular context, this would involve a δ-halo-α-hydroxy ester. Another powerful method is the Mitsunobu reaction, which allows for the conversion of a primary or secondary alcohol to various functional groups, including ethers, under mild conditions. scirp.org This reaction typically uses a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). scirp.org The hydroxyl group is converted into a good leaving group in situ, facilitating intramolecular attack by another nucleophile within the molecule.
The choice of O-alkylation protocol can be influenced by factors such as the substrate's functional group tolerance and the desired stereochemical outcome. For instance, direct alkylation of compounds with multiple potential sites for alkylation, such as 2-pyridones, can lead to mixtures of N- and O-alkylated products, with the regioselectivity often depending on the reaction conditions. nih.gov
Organocatalytic and Asymmetric Approaches
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free conditions and the ability to construct complex chiral molecules with high stereoselectivity. rsc.orgnih.gov These methods are particularly valuable for the synthesis of enantiomerically enriched tetrahydropyran derivatives.
Asymmetric Organocatalytic Domino Reactions for Substituted Tetrahydropyran Derivatives
Organocatalytic domino reactions, also known as cascade or tandem reactions, allow for the construction of complex molecular architectures in a single operation from simple starting materials. nih.govthieme-connect.com This approach is highly efficient as it minimizes the number of synthetic steps and purification procedures. thieme-connect.com Several organocatalytic domino strategies have been developed for the asymmetric synthesis of highly functionalized tetrahydropyrans. nih.govacs.org
One such strategy is the Michael-hemiacetalization domino reaction. nih.gov This reaction can be catalyzed by a squaramide-based organocatalyst and involves the reaction of a 1,3-dicarbonyl compound with a hydroxymethyl-substituted nitroalkene. nih.gov The reaction proceeds through a Michael addition followed by an intramolecular hemiacetalization to form a tetrahydropyranol intermediate. This intermediate can then be further transformed to yield dihydro- or tetrahydro-2H-pyrans bearing multiple contiguous stereocenters with good yields and high stereoselectivities. nih.govthieme-connect.com
Another powerful domino sequence is the Michael/Henry/ketalization cascade. nih.gov This multicomponent reaction utilizes a bifunctional quinine-based squaramide organocatalyst to merge β-keto esters, β-nitrostyrenes, and alkynyl aldehydes. nih.gov The reaction sequence constructs tetrahydropyrans with up to five contiguous stereocenters in moderate to good yields and with excellent enantiomeric excesses (93–99% ee) and high diastereomeric ratios. nih.gov
These domino reactions showcase the power of organocatalysis to rapidly build molecular complexity from simple precursors, providing access to a wide range of substituted tetrahydropyran derivatives. nih.gov
Thiourea-Catalyzed Michael-Hemiacetalization-Dehydration Cascades
Bifunctional thiourea (B124793) organocatalysts have gained prominence due to their ability to activate both the nucleophile and the electrophile through hydrogen bonding interactions. wikipedia.orglibretexts.org This dual activation is particularly effective in catalyzing Michael addition reactions, which can be incorporated into cascade sequences for the synthesis of heterocycles. libretexts.org
In the context of tetrahydropyran synthesis, a thiourea catalyst can promote the Michael addition of a nucleophile, such as a 1,3-dicarbonyl compound, to an electrophile like an α,β-unsaturated ketone or nitroalkene. libretexts.org The thiourea moiety activates the electrophile by forming hydrogen bonds with, for example, the nitro group, while a basic functionality on the catalyst, such as a tertiary amine, activates the nucleophile. libretexts.org
A subsequent intramolecular hemiacetalization can trap the Michael adduct, leading to the formation of a tetrahydropyran ring. This can be followed by a dehydration step to yield a dihydropyran. A co-catalyst system involving thiourea and a proline derivative has been shown to be effective in the synthesis of tetrahydrofuran (B95107) and tetrahydropyran derivatives from lactol substrates. nih.govacs.org These cascade reactions, initiated by a thiourea-catalyzed Michael addition, provide a powerful strategy for the enantioselective synthesis of functionalized pyran systems.
The advantages of using thiourea-based catalysts include their commercial availability or straightforward synthesis, stability, and operation under mild, often metal-free conditions. wikipedia.org
Role of Chiral Catalysts in Enantioselective Synthesis
The use of chiral catalysts is fundamental to achieving high enantioselectivity in the synthesis of tetrahydropyran derivatives. Both organocatalysts and chiral metal complexes have been successfully employed to control the stereochemical outcome of various synthetic transformations leading to the tetrahydropyran core. rsc.orgresearchgate.net
Chiral phosphoric acids (CPAs) have proven to be effective Brønsted acid catalysts for the intramolecular oxa-Michael reaction, yielding spirocyclic tetrahydropyrans with high enantioselectivity (up to 99% ee). whiterose.ac.uk In these reactions, the chiral catalyst protonates the substrate, guiding the cyclization through a stereochemically defined transition state. whiterose.ac.uk
Transition metal catalysts bearing chiral ligands are also widely used. For instance, iridium complexes with chiral spiro ligands can catalyze the asymmetric hydrogenation of racemic α-substituted lactones via dynamic kinetic resolution to produce chiral diols, which are precursors to tetrahydropyrans, with high yields and enantioselectivities. researchgate.net Similarly, copper(II) catalysts have been used in highly enantioselective Henry reactions, which can be the first step in a one-pot sequence to generate 2,6-cis-substituted tetrahydropyrans with excellent diastereoselectivity and enantioselectivity (98–99% ee). acs.org
The following table summarizes the performance of various chiral catalysts in the synthesis of substituted tetrahydropyrans:
| Catalyst Type | Reaction | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Quinine-based squaramide | Michael/Henry/Ketalization | β-keto esters, nitroalkenes, alkynyl aldehydes | 27-80 | 93-99 | nih.gov |
| Square amide | Michael-Hemiacetalization | 1,3-dicarbonyls, hydroxymethyl nitroalkenes | 81-86 | 78-94 | nih.gov |
| Chiral Phosphoric Acid (CPA) | Intramolecular oxa-Michael | Aryl thioacrylates | 51-93 | up to 99 | whiterose.ac.uk |
| Copper(II) complex | Henry/oxa-Michael | Nitromethane, 7-oxo-hept-5-enals | Excellent | 98-99 | acs.org |
| Iridium-SpiroPAP | Asymmetric Hydrogenation | Racemic α-substituted lactones | 80-95 | up to 95 | researchgate.net |
The careful design and selection of chiral catalysts are crucial for the development of efficient and highly stereoselective methods for the synthesis of valuable tetrahydropyran-containing molecules.
Multicomponent Reactions (MCR) in this compound Synthesis
Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactant molecules. nih.gov This strategy is prized for its efficiency and ability to rapidly generate molecular complexity, making it a powerful tool in modern organic and medicinal chemistry. nih.govresearchgate.net While specific MCRs leading directly to the unsubstituted this compound are not extensively documented, the MCR strategy is widely applied to the synthesis of the core tetrahydropyran skeleton, often with high levels of functionalization.
A prominent example of an MCR for pyran synthesis is the one-pot reaction to form tetrahydrobenzo[b]pyran derivatives. researchgate.netbhu.ac.in In a typical procedure, an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound like dimedone are reacted together in the presence of a catalyst. bhu.ac.in The reaction sequence generally involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the dimedone enolate, and a final intramolecular cyclization and dehydration to furnish the pyran ring. nih.gov Environmentally benign catalysts, such as copper-doped iron tartarate, have been shown to effectively promote this reaction, often under solvent-free conditions or in water, yielding the desired products in a short time with moderate to excellent yields. bhu.ac.in These methodologies exemplify how MCRs can efficiently construct the pyran ring system, a strategy that holds potential for adaptation to simpler targets like this compound by selecting appropriate starting materials.
Atom Economy and Green Chemistry Principles in MCR
A core principle of green chemistry is the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. researchgate.net MCRs are inherently atom-economical as they are designed to combine multiple starting materials into a single product with few, if any, byproducts. researchgate.net This approach contrasts sharply with traditional multi-step linear syntheses, which often generate significant waste at each stage.
The application of MCRs to pyran synthesis aligns with several other green chemistry principles:
Catalysis : Many MCRs for pyran synthesis utilize catalysts that are required in only small amounts and can often be recovered and reused, reducing waste. nih.gov For instance, reusable heterogeneous catalysts have been developed for these reactions. nih.gov
Safer Solvents and Conditions : There is a significant drive to perform these reactions in environmentally benign solvents like water or ethanol, or under solvent-free conditions, which minimizes the use of hazardous organic solvents. bhu.ac.inrsc.orgnih.gov Ultrasound-assisted synthesis in water has also been reported as a green method for preparing 4H-pyran derivatives. nih.gov
Energy Efficiency : By combining multiple steps into a single pot, MCRs can reduce the energy required for separations, purifications, and solvent handling associated with multi-step processes. nih.gov
These factors make MCRs a sustainable and efficient strategy for the synthesis of heterocyclic compounds, including the tetrahydropyran scaffold. nih.gov
Comparative Analysis of Synthetic Routes: Efficiency and Selectivity
Beyond multicomponent reactions, several other powerful methodologies exist for the stereoselective synthesis of the tetrahydropyran ring. The choice of route often depends on the desired substitution pattern, available starting materials, and required levels of stereocontrol. Key strategies include the Hetero-Diels-Alder reaction, Prins cyclization, and intramolecular oxa-Michael additions. researchgate.net
The Hetero-Diels-Alder (HDA) reaction is a [4+2] cycloaddition that provides a direct route to dihydropyran systems, which can then be hydrogenated to the corresponding tetrahydropyrans. This method is highly valued for its ability to form the six-membered ring with predictable stereochemistry. researchgate.netchim.it
The Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. uva.esutexas.edu This reaction forms the tetrahydropyran ring by creating both a C-C and a C-O bond and is capable of producing highly substituted products with excellent diastereoselectivity. nih.govbeilstein-journals.org The stereochemical outcome is often controlled by a chair-like transition state. nih.gov
Another important strategy is the intramolecular oxa-Michael reaction , where a tethered alcohol adds to an α,β-unsaturated ester, ketone, or other activated alkene. researchgate.net This cyclization is a powerful method for forming the tetrahydropyran ring and has been developed into highly enantioselective variants using chiral catalysts. whiterose.ac.uk
The following table provides a comparative overview of these synthetic routes for the construction of the tetrahydropyran ring.
| Synthetic Route | Description | Typical Efficiency (Yield) | Selectivity (Stereo/Regio) |
| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a heterodienophile (e.g., an aldehyde) to form a dihydropyran ring, followed by reduction. researchgate.netchim.it | Good to Excellent. | High stereoselectivity, often dictated by the geometry of the reactants and catalyst control. nih.gov |
| Prins Cyclization | An acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone to form a functionalized tetrahydropyran. uva.esutexas.edu | Good to Excellent. nih.gov | High diastereoselectivity is achievable, often with excellent transfer of chirality from the starting alcohol. nih.govbeilstein-journals.org |
| Intramolecular oxa-Michael Addition | Cyclization of a hydroxyalkyl-substituted α,β-unsaturated carbonyl compound to form the tetrahydropyran ring. researchgate.netwhiterose.ac.uk | Good to Excellent. | Can be rendered highly enantioselective through the use of chiral catalysts. whiterose.ac.uk |
| Multicomponent Reactions (MCRs) | A one-pot reaction combining three or more components to build the functionalized pyran ring system. nih.govbhu.ac.in | Moderate to Excellent. bhu.ac.in | Selectivity depends on the specific MCR and substrates; can produce complex structures with multiple stereocenters. |
Reaction Chemistry and Transformational Pathways of Ethyl Tetrahydro 2h Pyran 2 Carboxylate
Oxidative Transformations to Carboxylic Acid Analogues
The primary oxidative transformation of ethyl tetrahydro-2H-pyran-2-carboxylate involves the conversion of the ethyl ester group into a carboxylic acid. This is typically achieved through saponification, a hydrolysis reaction conducted under basic conditions, followed by acidification.
The general mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. Subsequent treatment with a mineral acid protonates the carboxylate to furnish the final carboxylic acid, tetrahydro-2H-pyran-2-carboxylic acid.
While the tetrahydropyran (B127337) ring is generally stable under these conditions, strong oxidizing agents can lead to ring-opening or other transformations. For instance, studies on related tetrahydropyran structures have shown that oxidation can occur, but it often targets substituents on the ring rather than the ether linkage itself under controlled conditions. nsf.govresearchgate.net A patent describing the synthesis of a similar compound, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, utilizes potassium permanganate (B83412) to oxidize a formaldehyde (B43269) group without disrupting the pyran ring. google.com This suggests that the core heterocyclic structure exhibits robustness during certain oxidative processes focused on its substituents. google.com
Table 1: Representative Hydrolysis of this compound
| Reactant | Reagents & Conditions | Product | Description |
|---|---|---|---|
| This compound | 1. NaOH (aq), Heat 2. HCl (aq) | Tetrahydro-2H-pyran-2-carboxylic acid | Standard ester hydrolysis (saponification) to yield the corresponding carboxylic acid. |
Reductive Derivatization to Alcohol Analogues
The ester functionality of this compound can be readily reduced to a primary alcohol, yielding (tetrahydro-2H-pyran-2-yl)methanol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. masterorganicchemistry.comwikipedia.orgadichemistry.com
The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the ester's carbonyl carbon. adichemistry.com This is followed by the elimination of the ethoxide group to form an intermediate aldehyde, which is immediately reduced further by another hydride equivalent to the corresponding alkoxide. A final aqueous or acidic workup step protonates the alkoxide to give the primary alcohol. chemicalbook.com A specific procedure for the reduction of the closely related ethyl tetrahydro-2H-pyran-4-carboxylate to (tetrahydro-2H-pyran-4-yl)methanol using LiAlH₄ in THF at 0°C has been documented, achieving a 96% yield. chemicalbook.com This method is directly analogous to the reduction of the title compound.
Table 2: Reduction of this compound
| Reactant | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl tetrahydro-2H-pyran-4-carboxylate* | 1. LiAlH₄, THF, 0°C, 1h 2. Ethyl acetate, 10% aq. NaOH | (Tetrahydro-2H-pyran-4-yl)methanol | 96% | chemicalbook.com |
Data for a closely related isomer, demonstrating a typical procedure.
Nucleophilic and Electrophilic Substitution Reactions
The ester group is the primary site for nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ethyl ester into a wide range of other carboxylic acid derivatives.
Amides: The conversion of this compound to tetrahydro-2H-pyran-2-carboxamide derivatives is achieved through aminolysis. This reaction typically involves heating the ester with ammonia (B1221849) or a primary/secondary amine. However, the direct reaction can be slow. More efficient, modern methods have been developed, such as the reaction of esters with sodium amidoboranes at room temperature, which can achieve quantitative conversion in minutes without a catalyst.
Thioesters: Thioesters are analogs of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. The direct conversion of esters to thioesters is challenging due to the lower reactivity of esters compared to thioesters. rsc.org However, methods exist for this transformation under transition-metal-free conditions. rsc.org A more conventional route involves a two-step process: first, the hydrolysis of the ester to the corresponding carboxylic acid (tetrahydro-2H-pyran-2-carboxylic acid), followed by a coupling reaction with a thiol. wikipedia.org This latter step often employs a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org The high energy of the thioester bond makes these compounds valuable intermediates in biochemical and synthetic pathways. nih.gov
Table 3: Synthesis of Amide and Thioester Derivatives
| Starting Material | Transformation | Reagents & Conditions | Product |
|---|---|---|---|
| This compound | Amidation | Ammonia or RNH₂/R₂NH, Heat; or NaNH₂BH₃, THF, RT | Tetrahydro-2H-pyran-2-carboxamide |
| This compound | Thioesterification (via Carboxylic Acid) | 1. Hydrolysis (NaOH, H₃O⁺) 2. R'SH, DCC | S-alkyl/aryl tetrahydro-2H-pyran-2-carbothioate |
Cyclization Reactions in Heterocyclic Compound Synthesis
While the tetrahydropyran ring itself is the product of cyclization reactions like the Prins cyclization or hetero-Diels-Alder reactions, the functionalized molecule this compound can also serve as a building block for more complex heterocyclic systems. acs.orgbeilstein-journals.orgnih.govnih.gov
The ester group can be modified into a reactive handle that participates in subsequent intramolecular cyclization reactions. For example, the ester could be converted to a hydrazide, which could then be reacted with a diketone to form a new fused heterocyclic ring. Ring-transformation reactions of related pyran-2-ones with nucleophiles like hydrazine (B178648) are known to yield new heterocyclic systems such as pyridazines. clockss.org While the saturated tetrahydropyran ring is less reactive than a pyran-2-one, functionalization at the ester position or on the ring itself can enable its use as a scaffold. The existence of complex molecules like ethyl 4-amino-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate demonstrates that the tetrahydropyran moiety is readily incorporated into other heterocyclic structures. bldpharm.com
Exploration of Diverse Organic Reactions Facilitated by this compound
The tetrahydropyran ring system is a common structural motif in numerous natural products, making derivatives like this compound valuable intermediates in total synthesis. nih.gov The ester group can be elaborated through a variety of standard organic reactions to build molecular complexity.
For instance, after reduction of the ester to the primary alcohol, (tetrahydro-2H-pyran-2-yl)methanol, the resulting hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a wide range of nucleophiles. google.com Alternatively, the alcohol can be oxidized to an aldehyde, which can then participate in reactions such as Wittig olefination, Grignard additions, or reductive amination to form new carbon-carbon or carbon-nitrogen bonds. These subsequent transformations highlight the role of this compound as a versatile starting material for accessing a wide array of more complex substituted tetrahydropyrans. google.com
Derivatization and Analogue Synthesis for Functionalization
Synthesis of Ethyl 4-Oxo Derivatives and Bioactive Precursors
The introduction of a ketone functional group at the C-4 position of the pyran ring, yielding ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate, creates a key intermediate for further molecular elaboration. nih.gov A patented method for a related compound, ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate, involves a Dieckmann condensation. This process starts with the reaction of ethyl hydroxypropanoate and ethyl acrylate (B77674) in the presence of a base to form 4-oxa-1,7-diethyl pimelate. Subsequent treatment with a strong base at low temperature initiates the intramolecular condensation to yield the cyclic keto-ester. google.com This approach highlights a viable strategy for constructing the 4-oxo-tetrahydropyran ring system, which can be adapted for the synthesis of the 2-carboxylate isomer.
These 4-oxo derivatives are valuable precursors for bioactive molecules. For instance, pyran-2-one derivatives are recognized for their wide range of pharmacological activities. bohrium.comresearchgate.net The synthesis of complex heterocyclic systems often utilizes such functionalized pyran cores. mdpi.com The strategic placement of the oxo group allows for a variety of subsequent reactions, such as nucleophilic additions or the formation of hydrazones, which are instrumental in building more complex molecular structures, including potent adenosine (B11128) A2A and A3 receptor agonists. nih.gov
Table 1: Synthesis of Ethyl 4-Oxo-Tetrahydropyran-3-Carboxylate
| Step | Reactants | Conditions | Product | Note |
|---|---|---|---|---|
| 1 | Ethyl hydroxypropanoate, Ethyl acrylate | Alkaline conditions | 4-Oxa-1,7-diethyl pimelate | Michael addition |
| 2 | 4-Oxa-1,7-diethyl pimelate | Strong base, Low temperature | Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate | Dieckmann Condensation |
This table is based on the synthesis of the 3-carboxylate isomer, illustrating a general strategy for this class of compounds. google.com
Preparation of Hydroxylated Tetrahydropyran-2-carboxylate Analogues
The synthesis of hydroxylated analogues of tetrahydropyran-2-carboxylates introduces chiral centers and polar functional groups that can significantly influence a molecule's properties. One established route to hydroxylated tetrahydropyrans involves the Prins cyclization, where a homoallylic alcohol reacts with an aldehyde in the presence of a catalyst like phosphomolybdic acid in water, yielding cis-tetrahydropyran-4-ol derivatives. organic-chemistry.org
Another powerful strategy is the ring expansion of smaller cyclic compounds. For example, polyhydroxylated oxepanes can be synthesized through the ring expansion of cyclopropanated glycals, which are derived from carbohydrate sources. rsc.org A more direct approach involves the oxidation of hydroxylated precursors. The synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a key intermediate for bioactive adenosine agonists, starts from (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, which is resolved and then oxidized to the desired aldehyde. The precursor alcohol, (R)-3,4-dihydro-2H-pyran-2-methanol, is a key hydroxylated intermediate in this pathway. nih.gov
Table 2: Representative Synthesis of a Hydroxylated Pyran Derivative
| Precursor | Reagents | Product | Application |
|---|---|---|---|
| (R)-3,4-dihydro-2H-pyran-2-methanol | BAIB, TEMPO, CH₂Cl₂ | (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde | Precursor for potent adenosine receptor agonists |
Data sourced from a study on the synthesis of adenosine receptor agonists. nih.gov
Comparative Study with Methyl Tetrahydro-2H-pyran-2-carboxylate and Other Esters
The choice of ester group—ethyl versus methyl or others—can significantly impact the reactivity of the carboxylate function. Esters are generally stable functional groups but can undergo hydrolysis, alcoholysis (transesterification), and reduction. libretexts.org The reactivity of an ester is influenced by both steric and electronic factors of the alcohol component.
In general, methyl esters are often more reactive than their ethyl or longer-chain counterparts in reactions like base-catalyzed hydrolysis. harvard.edu This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the attacking nucleophile. While direct comparative studies on the reactivity of ethyl versus mthis compound are not extensively documented in single reports, the principles of ester reactivity are well-established. For instance, in Fischer esterification, the conversion of a carboxylic acid to an ester, the reaction is reversible, and the choice of alcohol can influence the equilibrium position, though it is often used in excess to drive the reaction forward. libretexts.org
The synthesis of related methyl esters, such as 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester, has been reported with high yields (80.5%). google.com The subsequent reduction of this methyl ester with a hydride reagent like sodium bis(2-methoxyethoxy)aluminum hydride proceeds efficiently, demonstrating the utility of methyl esters in transformations. google.com In contrast, ethyl esters are also widely used and can be selectively reduced. The choice between a methyl or ethyl ester in a synthetic sequence often depends on the specific reaction conditions, desired selectivity, and the availability of starting materials. libretexts.orgjocpr.com
Table of Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₈H₁₄O₃ |
| Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate | C₈H₁₂O₄ |
| Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate | C₈H₁₂O₄ |
| Ethyl hydroxypropanoate | C₅H₁₀O₃ |
| Ethyl acrylate | C₅H₈O₂ |
| 4-Oxa-1,7-diethyl pimelate | C₁₂H₂₂O₅ |
| (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde | C₆H₈O₂ |
| (R)-3,4-dihydro-2H-pyran-2-methanol | C₆H₁₀O₂ |
| (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran | C₈H₁₂O₃ |
| Mthis compound | C₇H₁₂O₃ |
| 2-Propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester | C₁₀H₁₆O₃ |
Applications in Medicinal Chemistry and Bioactive Compound Development
Evaluation of Antimicrobial Efficacy
There is a lack of specific data from peer-reviewed studies on the broad-spectrum antimicrobial activity of ethyl tetrahydro-2H-pyran-2-carboxylate against both Gram-positive and Gram-negative bacteria. Consequently, there are no available Minimum Inhibitory Concentration (MIC) values to quantify its potency against various bacterial strains.
No specific studies were identified that evaluated the efficacy of this compound against a wide range of Gram-positive and Gram-negative bacteria.
Due to the absence of dedicated antimicrobial studies on this compound, there is no available data presenting its Minimum Inhibitory Concentration (MIC) values.
Investigation of Antiviral Properties
Similarly, the potential of this compound as an antiviral agent has not been specifically reported in the available scientific literature. Research into its ability to inhibit viral replication or its role as a lead compound for new antiviral drugs is not documented.
There are no published findings that detail any inhibitory effects of this compound on the replication mechanisms of viruses.
The scientific community has not identified this compound as a lead compound for the development of novel antiviral therapies based on current literature.
Cytotoxicity Assessment in Cancer Cell Lines (e.g., HCT-116)
The cytotoxic potential of this compound against cancer cell lines, including the human colorectal carcinoma cell line HCT-116, has not been a subject of specific investigation in published research. While other pyran derivatives have been assessed for their anticancer properties, data for this particular ester is not available.
Enzymatic Resolution and Biocatalysis
The true value of this compound in scientific research emerges in the field of biocatalysis, where it serves as a challenging substrate for enzymatic resolution. Its near-symmetrical structure makes it a difficult molecule for catalysts to differentiate between its enantiomers.
Carboxylesterase-Mediated Enantioselective Resolution of Oxyheterocyclic Esters
A novel carboxylesterase, identified as RoCE from the bacterium Rhodococcus opacus, has demonstrated the ability to catalyze the enantioselective resolution of near-symmetric oxyheterocyclic esters, including this compound (referred to as THPCE in some studies). This is a significant finding, as such compounds are typically considered "hard-to-discriminate" by both chemical and biological catalysts.
The enzyme facilitates the hydrolysis of one enantiomer of the racemic ester, leaving the other enantiomer in high purity. In the case of this compound, RoCE showed the highest enantioselectivity among several tested oxyheterocyclic esters. The efficiency of this resolution is quantified by the enantiomeric excess of the substrate (ees) and the enantioselectivity value (E value).
Table 1: Enantioselective Resolution of Oxyheterocyclic Esters by RoCE
| Substrate | Conversion Ratio (%) | Enantiomeric Excess (ee_s) (%) | E Value |
| Ethyl oxirane-2-carboxylate (ORCE) | 94.2 | 95.5 | 2.7 |
| Ethyl oxetane-2-carboxylate (OTCE) | 91.1 | 95.8 | 3.2 |
| Ethyl tetrahydrofuran-2-carboxylate (THFCE) | 85.6 | 96.0 | 4.1 |
| This compound (THPCE) | 74.9 | 95.3 | 6.2 |
This table is based on data from a study on RoCE's catalytic performance.
Structural and Mechanistic Insights into Enzyme-Substrate Interactions (e.g., RoCE from Rhodococcus opacus)
To understand the basis of its catalytic activity, the crystal structure of RoCE was resolved at a high resolution of 1.78 Å. The enzyme features a canonical nucleophile-acid-base catalytic triad (B1167595), composed of the amino acid residues S101, D225, and H253. This triad is essential for generating a nucleophilic serine, which attacks the carbonyl carbon of the ester substrate, initiating the hydrolysis reaction.
Molecular dynamics simulations and pre-reaction state analysis were performed to clarify the molecular basis for the enzyme's enantioselectivity toward nearly symmetric substrates like this compound. These studies revealed that the intrinsic symmetry of the substrate's enantiomers is the primary reason for the relatively lower enantioselectivity compared to more asymmetric esters. The precise orientation of the substrate within the enzyme's active site, stabilized by an oxyanion hole, is critical for the enantioselective recognition and catalysis.
Engineering Enantioselectivity via Directed Mutagenesis (e.g., M144T Mutant)
Based on the structural and mechanistic insights, researchers have successfully engineered the RoCE enzyme to improve its enantioselectivity. By employing directed mutagenesis, a specific amino acid residue, M144, was substituted with Threonine (T), creating the M144T mutant.
This rational design aimed to introduce additional hydrogen bond interactions between the enzyme and the substrate. The resulting M144T mutant exhibited a significantly enhanced E value for the resolution of this compound, which was 2.44 times higher than that of the wild-type (WT) enzyme. Further molecular dynamics simulations confirmed that the increased enantioselectivity of the M144T mutant is due to a more favorable pre-reaction state and a stronger binding free energy for the preferred enantiomer.
Table 2: Comparison of Wild-Type and Mutant RoCE for THPCE Resolution
| Enzyme | Mutation | Fold Increase in E Value (vs. WT) |
| RoCE (WT) | None | 1.00 |
| RoCE (M144T) | M144T | 2.44 |
This table highlights the improvement in enantioselectivity achieved through protein engineering.
Advanced Characterization and Spectroscopic Analysis of Ethyl Tetrahydro 2h Pyran 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethyl tetrahydro-2H-pyran-2-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl ester group and the tetrahydropyran (B127337) ring protons. The ethyl group typically presents as a quartet around 4.0-4.2 ppm (for the -OCH₂- protons) and a triplet around 1.2-1.3 ppm (for the -CH₃ protons). The protons on the tetrahydropyran ring appear as a series of multiplets in the region of 1.5-4.0 ppm. The proton at the C2 position, being adjacent to both the ring oxygen and the carboxyl group, is expected to be the most downfield of the ring protons, likely appearing as a doublet of doublets around 4.0 ppm. The protons on C6, adjacent to the ring oxygen, would appear around 3.5-4.0 ppm. The remaining ring protons at C3, C4, and C5 would produce complex overlapping multiplets between 1.5 and 2.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the ester is the most deshielded, appearing at approximately 170-172 ppm. The carbons of the ethyl group are found at ~61 ppm (-OCH₂) and ~14 ppm (-CH₃). Within the tetrahydropyran ring, the C2 carbon, bonded to two oxygen atoms (one from the ring, one from the ester), is significantly downfield, typically in the 75-80 ppm range. The C6 carbon, attached to the ring oxygen, appears around 65-70 ppm. The remaining methylene (B1212753) carbons of the ring (C3, C4, C5) are observed in the 20-30 ppm region.
Stereochemical assignment, particularly for derivatives with substituents on the ring, relies on more advanced NMR techniques like Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximity between protons and thus help determine their relative stereochemistry (cis/trans).
| Predicted ¹H NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~4.1 (q) | -COOCH₂CH₃ |
| ~4.0 (dd) | H-2 |
| ~3.5-4.0 (m) | H-6 |
| ~1.5-2.0 (m) | H-3, H-4, H-5 |
| ~1.2 (t) | -COOCH₂CH₃ |
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~171 | C=O |
| ~77 | C-2 |
| ~68 | C-6 |
| ~61 | -COOCH₂CH₃ |
| ~25 | C-4 |
| ~23 | C-5 |
| ~21 | C-3 |
| ~14 | -COOCH₂CH₃ |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₈H₁₄O₃.
The theoretical monoisotopic mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).
Calculation of Theoretical Exact Mass:
8 x ¹²C = 8 x 12.000000 = 96.000000
14 x ¹H = 14 x 1.007825 = 14.10955
3 x ¹⁶O = 3 x 15.994915 = 47.984745
Total (Monoisotopic Mass): 158.094295 Da
In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound is often observed as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. An experimental measurement that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.
| HRMS Data | |
| Parameter | Value |
| Molecular Formula | C₈H₁₄O₃ |
| Theoretical [M+H]⁺ | 159.10157 Da |
| Theoretical [M+Na]⁺ | 181.08354 Da |
Elemental Analysis (C, H, N) for Purity and Composition Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes other elements) in a sample. This data is used to verify the empirical formula of a compound and serves as a fundamental check of its purity. For this compound (C₈H₁₄O₃), the theoretical percentages of carbon and hydrogen are calculated based on its molecular weight (158.20 g/mol ).
Theoretical Composition:
%C = (8 * 12.011 / 158.196) * 100 = 60.74%
%H = (14 * 1.008 / 158.196) * 100 = 8.92%
%O = (3 * 15.999 / 158.196) * 100 = 30.34%
Experimental results from a purified sample should align closely with these theoretical values. A significant deviation would suggest the presence of impurities or an incorrect structural assignment.
| Elemental Analysis Data | |
| Element | Theoretical Percentage |
| Carbon (C) | 60.74% |
| Hydrogen (H) | 8.92% |
| Nitrogen (N) | 0.00% |
Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or its own stereoisomers.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for purity assessment. For a chiral compound like this, chiral HPLC is specifically required to separate and quantify the enantiomers. A study on the enzymatic resolution of this compound utilized chiral HPLC to determine the enantiomeric excess. researchgate.net While the specific column and conditions for the racemate were not detailed, a typical method for separating such enantiomers would involve a chiral stationary phase (CSP).
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is invaluable for identifying impurities by providing both retention time and mass-to-charge ratio (m/z) information, even for co-eluting peaks that might not be resolved by a standard UV detector.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution version of HPLC that uses smaller stationary phase particles, resulting in faster analysis times and better peak resolution. This is particularly useful for separating closely related impurities or for high-throughput analysis.
A research article focusing on the enantioselective resolution of this compound provides an example of a specific analytical method. researchgate.net The analysis of the enantiomers was carried out using HPLC under the following conditions:
| HPLC Method for Enantiomeric Separation | |
| Parameter | Condition |
| Instrument | HPLC System |
| Column | Chiralcel OD-H |
| Mobile Phase | n-hexane/isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 30 °C |
This method demonstrates the capability of chiral chromatography to resolve the (R)- and (S)-enantiomers, which is crucial for applications where stereochemistry is important.
Computational Investigations into this compound
The study of this compound has been significantly advanced by computational chemistry, which provides deep insights into its structural preferences, reaction mechanisms, and interactions with biological systems. These theoretical approaches allow researchers to model molecular behavior at an atomic level, offering explanations for experimental observations and guiding further research.
Computational Chemistry and Mechanistic Studies
Computational methods have become indispensable for understanding the nuanced chemical properties of heterocyclic compounds like ethyl tetrahydro-2H-pyran-2-carboxylate. Techniques ranging from Density Functional Theory (DFT) to complex multiscale simulations are employed to dissect its conformational landscape and predict its reactivity and selectivity, particularly in enzymatic processes.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For cyclic systems like the tetrahydropyran (B127337) ring, DFT is particularly useful for determining the relative stabilities of various conformers. The tetrahydropyran ring, similar to cyclohexane, predominantly exists in a low-energy chair conformation to minimize steric and torsional strain.
DFT calculations on the parent tetrahydro-2H-pyran ring reveal that the chair conformer is significantly more stable than alternative forms like twist-boat or boat conformations. researchgate.net For instance, the transition state between the chair and the 2,5-twist conformation is calculated to be approximately 11 kcal/mol higher in energy than the stable chair form. researchgate.net When a substituent like an ethyl carboxylate group is added at the C2 position, two distinct chair conformations become possible: one with the substituent in an axial position and one with it in an equatorial position.
DFT calculations are used to compute the optimized geometries and single-point energies of these conformers. The energy difference between the axial and equatorial forms dictates the conformational preference. For most substituted tetrahydropyrans, the equatorial conformer is favored to avoid 1,3-diaxial interactions that destabilize the axial form. researchgate.net These computational studies provide fundamental data on the molecule's most likely three-dimensional structure in a given environment.
| Computational Method | Application in Conformational Analysis | Key Findings for Tetrahydropyran Ring |
| Density Functional Theory (DFT) | Calculation of optimized geometries and relative energies of different conformers (e.g., chair, boat, twist). | The chair conformation is the most stable ground state. |
| Ab initio Methods (e.g., MP2) | High-accuracy energy calculations to validate DFT results and refine conformational free energies. | Confirms the significant energy penalty for non-chair conformations. researchgate.net |
| Intrinsic Reaction Coordinate (IRC) | Mapping the minimum-energy path between conformers to identify transition states. | Connects the chair conformer to twist conformers via high-energy transition states. researchgate.net |
Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, making them ideal for studying the interaction between a substrate like this compound and an enzyme. frontiersin.orgnih.gov These simulations model the physical movements of atoms and molecules, providing a detailed picture of the binding process.
In a notable study, MD simulations were used to explore the molecular basis for the enantioselectivity of a novel carboxylesterase, RoCE, in the hydrolysis of racemic this compound (THPCE). jiangnan.edu.cn The simulations were performed to analyze the pre-reaction state and calculate the binding free energy for each enantiomer within the enzyme's active site. jiangnan.edu.cn
The results from the MD simulations indicated that the intrinsic symmetry of the (S)- and (R)-enantiomers of THPCE is a primary reason for the relatively low enantioselectivity displayed by the enzyme. jiangnan.edu.cn The simulations can reveal crucial information such as the orientation of the substrate in the active site, the distance to catalytic residues, and the specific intermolecular interactions (like hydrogen bonds or van der Waals forces) that stabilize the enzyme-substrate complex. jiangnan.edu.cnnih.gov By comparing the binding modes and energies of the two enantiomers, researchers can predict which one will react more readily, thus explaining the observed enantioselectivity. jiangnan.edu.cn
Theozyme calculations are a computational tool used to model the transition state of a chemical reaction, particularly within an enzyme's active site. This method helps to elucidate the reaction mechanism by identifying the lowest energy path from the substrate to the product.
For this compound, theozyme calculations were employed alongside MD simulations to understand its enantioselective hydrolysis by the RoCE carboxylesterase. jiangnan.edu.cn The goal was to build a model of the reaction's transition state to clarify the molecular basis for the enzyme's selectivity toward different oxyheterocyclic esters. jiangnan.edu.cn The study concluded that the nearly symmetric structure of the (S)- and (R)-THPCE enantiomers was the main factor responsible for the modest enantioselectivity observed, as the enzyme struggled to differentiate between them effectively during the catalytic step. jiangnan.edu.cn These calculations provide fundamental insights into how the enzyme's active site stabilizes the transition state for one enantiomer over the other.
Stereochemical recognition is the process by which a chiral entity, such as an enzyme, preferentially interacts with one enantiomer of a chiral substrate. Computational chemistry provides a suite of tools to investigate this phenomenon at a molecular level.
The study of this compound's interaction with the RoCE enzyme serves as a clear example of applying computational methods to understand stereochemical recognition. jiangnan.edu.cn The combined use of theozyme calculations and MD simulations allowed for a detailed exploration of how the enzyme recognizes the different enantiomers. jiangnan.edu.cn
The key findings from these computational approaches were:
Binding Affinity and Orientation: MD simulations revealed the specific binding poses of both (R)- and (S)-THPCE in the enzyme's active site and calculated their binding free energies. jiangnan.edu.cn
Structural Basis of Selectivity: The computational analysis identified that the inherent structural similarity and symmetry of the two enantiomers was the main obstacle to high enantioselectivity. jiangnan.edu.cn
Rational Enzyme Design: Based on the computational insights, researchers could propose mutations to the enzyme's active site to improve its ability to discriminate between the enantiomers. For instance, introducing new hydrogen bond interactions through a targeted mutation (M144T) successfully increased the enzyme's enantioselectivity, a result that was further validated by subsequent MD simulations. jiangnan.edu.cn
Industrial Applications and Future Perspectives
Role in Fine Chemical Production
In the production of fine chemicals, particularly where specific stereoisomers are required, ethyl tetrahydro-2H-pyran-2-carboxylate serves as a key substrate for enzymatic reactions. A notable application is in the enantioselective resolution of this ester. Research has demonstrated the use of a novel carboxylesterase, designated as RoCE, derived from Rhodococcus opacus, for this purpose. jiangnan.edu.cnrsc.org This enzyme can effectively catalyze the hydrolysis of the racemic ester to produce enantiomerically pure forms of the corresponding carboxylic acid. jiangnan.edu.cn
The ability to separate the racemic mixture of this compound into its distinct (S)- and (R)-enantiomers is a critical step in the synthesis of chiral drugs and other bioactive molecules. Enzymatic resolution is a preferred method in fine chemical production due to its high selectivity and mild reaction conditions, aligning with the principles of sustainable manufacturing. jiangnan.edu.cn
Building Block for Complex Molecule Synthesis
The tetrahydropyran (B127337) (THP) ring is a structural motif present in a wide array of natural products with significant biological activity. chemicalbook.com Consequently, derivatives of tetrahydropyran, including this compound, are valuable building blocks in the synthesis of these complex molecules.
The enantiomerically pure forms of the carboxylic acid, obtained from the enzymatic resolution of this compound, are particularly important. jiangnan.edu.cnrsc.org These chiral synthons can be utilized in the stereospecific synthesis of larger, more intricate molecules, where the three-dimensional arrangement of atoms is crucial for biological function. For instance, a method for the dehydrative cyclization of diols employing aromatic cations has been explored, showcasing the potential for forming such heterocyclic structures. core.ac.uk
Contribution to Green Chemistry Initiatives
The application of this compound in enzymatic processes underscores its contribution to green chemistry. Enzyme-catalyzed reactions are a cornerstone of sustainable chemistry as they offer an alternative to traditional chemical methods that may rely on harsh conditions, toxic reagents, and heavy metals. jiangnan.edu.cn
The use of carboxylesterase RoCE to achieve the asymmetric synthesis of the corresponding chiral carboxylic acids from this compound is a prime example of a green synthetic method. jiangnan.edu.cnrsc.org This biocatalytic approach is characterized by high efficiency and selectivity under environmentally benign conditions. The increasing demand for greener manufacturing processes in the pharmaceutical and chemical industries positions compounds like this compound as important players in the development of sustainable technologies.
Emerging Research Directions for this compound
Current research on this compound is increasingly focused on enhancing the efficiency and selectivity of its biotransformations. A significant area of investigation involves the study of the enzymes used in its resolution. For the carboxylesterase RoCE, research efforts include resolving its crystal structure, conducting theozyme calculations, and performing molecular dynamics (MD) simulations. jiangnan.edu.cnrsc.org
These studies aim to provide a deeper understanding of the molecular basis for the enzyme's enantioselectivity. jiangnan.edu.cnrsc.org By identifying key amino acid residues, such as F166 in RoCE, that influence the recognition of the different enantiomers, researchers can then engineer mutant enzymes with improved performance. rsc.org For example, a mutant of RoCE, M144T, was developed with enhanced enantioselectivity. rsc.org Such research paves the way for the development of more robust and efficient biocatalysts for the production of chiral building blocks from this compound, further expanding its industrial applicability.
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | ethyl oxane-2-carboxylate |
| CAS Number | 110811-34-2 |
| Molecular Formula | C₈H₁₄O₃ |
Table 2: Related Compounds Mentioned in this Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| Ethyl 2,2-dimethylcyclopropane-1-carboxylate | 944-32-1 | C₈H₁₄O₂ |
| Ethyl oxirane-2-carboxylate | 4663-88-5 | C₅H₈O₃ |
| Ethyl oxetane-2-carboxylate | 73972-74-4 | C₆H₁₀O₃ |
| Ethyl tetrahydrofuran-2-carboxylate | 6283-84-7 | C₇H₁₂O₃ |
Compound Names Mentioned in this Article
Ethyl 2,2-dimethylcyclopropane-1-carboxylate
Ethyl oxetane-2-carboxylate
Ethyl oxirane-2-carboxylate
this compound
Ethyl tetrahydrofuran-2-carboxylate
delta-Valerolactone
Q & A
Q. What are the established synthetic routes for ethyl tetrahydro-2H-pyran-2-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via Prins cyclization using aldehydes and silane derivatives under acidic catalysis (e.g., H₂SO₄ or BF₃·OEt₂) . For example, benzaldehyde dimethyl acetal and trimethylsilane are common precursors. Reaction optimization involves:
- Temperature control : Cyclization occurs efficiently at 50–70°C.
- Catalyst selection : Lewis acids like BF₃·OEt₂ improve regioselectivity.
- Workup procedures : Neutralization with NaHCO₃ minimizes side reactions.
Yield (typically 60–75%) and purity (>95%) depend on solvent choice (e.g., dichloromethane) and inert atmosphere conditions .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Methodological Answer: Chiral chromatography (e.g., using a Chiralpak® AD-H column) and NMR spectroscopy (¹H and ¹³C) are critical:
- NOESY/ROESY : Identifies spatial proximity of substituents (e.g., axial vs. equatorial ester groups).
- Optical rotation : Matches literature values (e.g., [α]D²⁵ = +15.6° in chloroform) .
X-ray crystallography may resolve ambiguities by providing absolute configuration data .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions of this compound?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
- Transition-state energies : Predicts preferential attack at the carbonyl oxygen versus the ether oxygen.
- Electrostatic potential maps : Highlights nucleophilic/electrophilic sites (e.g., carbonyl carbon as a target for Grignard reagents) .
Experimental validation via kinetic isotope effects (e.g., deuterium labeling at C-3) confirms computational predictions .
Q. What strategies resolve contradictions in reported physical properties (e.g., boiling points) across literature sources?
Methodological Answer: Discrepancies in boiling points (e.g., 183°C vs. 228°C ) arise from differing measurement conditions:
Q. How is enantioselective synthesis achieved for this compound derivatives?
Methodological Answer: Asymmetric catalysis employs chiral catalysts:
- Organocatalysts : Proline derivatives induce enantiomeric excess (ee) up to 85% in aldol additions.
- Metal-ligand complexes : Ru(II)-BINAP systems enable hydrogenation with >90% ee .
Monitor enantiopurity via chiral HPLC and compare retention times to racemic mixtures .
Data Analysis and Experimental Design
Q. What analytical techniques differentiate this compound from its regioisomers (e.g., 4-carboxylate derivatives)?
Methodological Answer: IR spectroscopy identifies key functional groups:
Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?
Methodological Answer:
- Polar solvents (e.g., DMSO) : Accelerate hydrolysis of the ester group; avoid for storage.
- Nonpolar solvents (e.g., hexane) : Stabilize the compound at –20°C (<5% degradation over 12 months).
Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via LC-MS .
Application-Oriented Research
Q. What role does this compound play in multicomponent reactions for heterocyclic synthesis?
Methodological Answer: The compound serves as a scaffold for pyran-fused heterocycles :
Q. How is the compound utilized in prodrug design for enhanced pharmacokinetics?
Methodological Answer: The ester group enables pH-sensitive release in prodrugs:
- Hydrolysis kinetics : Measure in simulated gastric fluid (pH 1.2) vs. plasma (pH 7.4) using UV-Vis spectroscopy .
- Bioavailability studies : Compare AUC (Area Under Curve) in rodent models with/without ester functionalization .
Contradictions and Validation
Q. Why do NMR spectra of this compound vary between synthetic batches?
Methodological Answer: Variations arise from:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
